3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)propanamide
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Overview
Description
3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)propanamide is a complex organic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)propanamide typically involves multiple steps, including the formation of the benzazepine core and subsequent functionalization. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide
- 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-hydroxypropyl)propanamide
Uniqueness
3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)propanamide is unique due to its specific functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzazepine core with sulfanyl and sulfamoyl groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H23N3O4S2 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]-N-[(4-sulfamoylphenyl)methyl]propanamide |
InChI |
InChI=1S/C20H23N3O4S2/c21-29(26,27)16-8-5-14(6-9-16)13-22-19(24)11-12-28-18-10-7-15-3-1-2-4-17(15)23-20(18)25/h1-6,8-9,18H,7,10-13H2,(H,22,24)(H,23,25)(H2,21,26,27) |
InChI Key |
LUYXVNOPFHXOBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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